molecular formula C14H10BrN3O3 B2643024 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-31-9

5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide

Cat. No.: B2643024
CAS No.: 899952-31-9
M. Wt: 348.156
InChI Key: LOVCIRJOIOEVDX-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide is a heterocyclic compound that contains both furan and phthalazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 4-oxo-3,4-dihydrophthalazine-1-carboxaldehyde. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under cooling conditions. Triethylamine is added dropwise to the reaction mixture, which is then allowed to react at room temperature for several hours. The reaction mixture is then heated to 70°C, and hydrazine hydrate is added to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the phthalazinone moiety.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution of the bromine atom can yield various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide involves its interaction with molecular targets such as PARP. By inhibiting PARP, the compound can interfere with DNA repair processes, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide apart is its unique combination of furan and phthalazinone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCIRJOIOEVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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